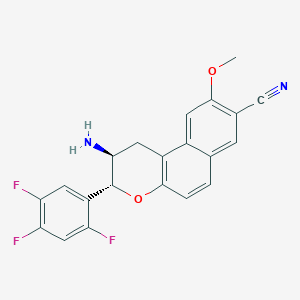![molecular formula C18H21F3N2O6S B12432148 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a sulfanyl linkage, and an ethoxy group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.
Attachment of the Propyl Chain: The phthalimide group is then reacted with a propyl halide under basic conditions to attach the propyl chain.
Introduction of the Sulfanyl Linkage: The propyl chain is further reacted with a thiol compound to introduce the sulfanyl linkage.
Formation of the Ethoxy Group: The resulting compound is then reacted with ethyl chloroformate to introduce the ethoxy group.
Final Assembly: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can interact with protein active sites, while the sulfanyl linkage may participate in redox reactions. The ethoxy group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(1,3-dioxoisoindol-2-yl)propanal
- 3-(1,3-dioxoisoindol-2-yl)propanoic acid
- 3-(1,3-dioxoisoindol-2-yl)propylamine
Uniqueness
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate salt enhances its stability and solubility, making it more versatile for various applications.
属性
分子式 |
C18H21F3N2O6S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-1-ethoxy-1-oxopropan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H20N2O4S.C2HF3O2/c1-2-22-16(21)13(17)10-23-9-5-8-18-14(19)11-6-3-4-7-12(11)15(18)20;3-2(4,5)1(6)7/h3-4,6-7,13H,2,5,8-10,17H2,1H3;(H,6,7) |
InChI 键 |
MOCIUEYXCUKHMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)[NH3+].C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


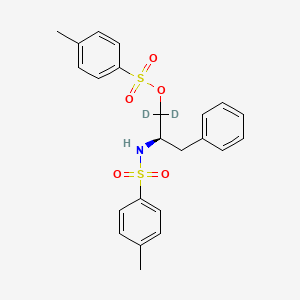
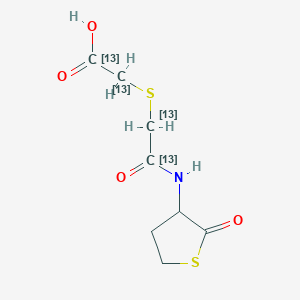

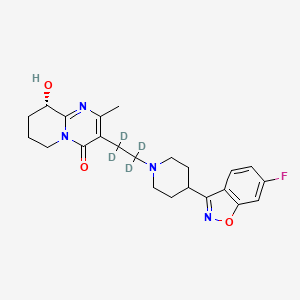
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)


![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
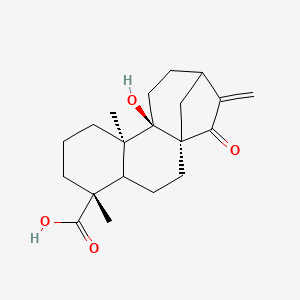
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
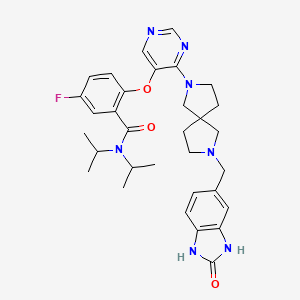
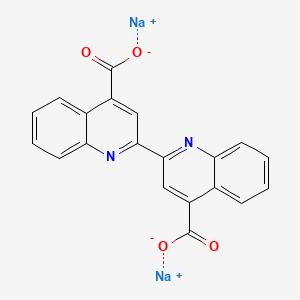
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
